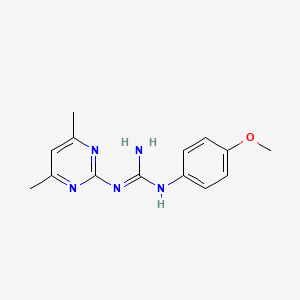

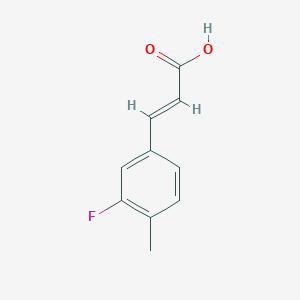

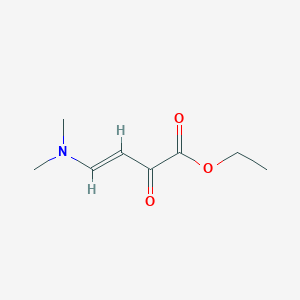

![molecular formula C27H33NO2 B1310258 环己烷羧酸,4-庚基-,4'-氰基[1,1'-联苯]-4-基酯,反式- CAS No. 67284-61-1](/img/structure/B1310258.png)

环己烷羧酸,4-庚基-,4'-氰基[1,1'-联苯]-4-基酯,反式-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexanecarboxylic acid derivatives are a class of compounds that have been extensively studied due to their interesting chemical and physical properties. These compounds are characterized by a cyclohexane ring with a carboxylic acid functional group and various substituents that can influence their behavior and applications.

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives can be achieved through various methods. For instance, the preparation of t-butylcyclohexanecarboxylic acids involves the hydrogenation of t-butylbenzoic acids over transition metal catalysts, with palladium yielding the most stable isomer in excess . Additionally, esterification processes are used to create homologous series of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, which are important for studying mesomorphic properties .

Molecular Structure Analysis

The molecular conformations of cyclohexanecarboxylic acid derivatives are crucial for understanding their properties. Studies using NMR and molecular orbital methods have shown that cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids exist in zwitterionic forms in aqueous solutions, with staggered conformations being the most stable . Similarly, the structures of linear polyesters derived from cyclohexene-1,2-dicarboxylic acid have been elucidated using NMR, revealing the cis and trans configurations .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives undergo various chemical reactions that are influenced by their stereochemistry. For example, bromination and epoxydation reactions of cyclohexene carboxylic acids demonstrate the stereochemical outcomes based on the electron-withdrawing substituents . The behavior of cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation also highlights the conformational effects in gas-phase cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are diverse and depend on their molecular structure. The mesomorphic properties of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, for example, are determined by hot-stage polarizing microscopy and DSC, and are related to their structural features . The optical rotatory properties of trans-1,2-cyclohexanedicarboxylic acid esters have been compared with other cyclic dicarboxylic acids, providing insights into their conformational preferences . Additionally, the inhibitory activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors has been examined, indicating potential applications in stabilizing petroleum products .

科学研究应用

介晶性质

介晶和介电性质:对类似结构的研究表明,环己烷羧酸酯,特别是那些带有氰基和联苯取代基的环己烷羧酸酯,形成具有独特介电性质的介晶相。这些化合物主要在宽温度范围内形成向列介晶相。这些分子中从苯环到环己烷环的转变导致向列热稳定性和介电常数降低 (Karamysheva、Kovshev 和 Barnik,1976).

合成和介晶性质:研究了衍生自反式-4-烷基环己烷羧酸的酯及其液晶性质。这些化合物,包括带有氰基和联苯基团的化合物,在液晶混合物中表现出较高的阈值电压和饱和电压,表明它们在电光器件中的实用性 (Bezborodov、Lapanik、Adomėnas 和 Sirutkaitis,1992).

合成和聚合

PDE-4 抑制剂的可扩展合成:一种环己烷羧酸衍生物的可扩展合成方法,强调了环己烷部分反式立体化学的重要性,证明了该化合物在药物化学中的相关性及其在其他研究领域的应用可能性 (Jiang、Lee、Villhauer、Prasad 和 Prashad,2010).

属性

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-heptylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO2/c1-2-3-4-5-6-7-21-8-14-25(15-9-21)27(29)30-26-18-16-24(17-19-26)23-12-10-22(20-28)11-13-23/h10-13,16-19,21,25H,2-9,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGOHJOGBIKKSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886822 |

Source

|

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

CAS RN |

67284-61-1 |

Source

|

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

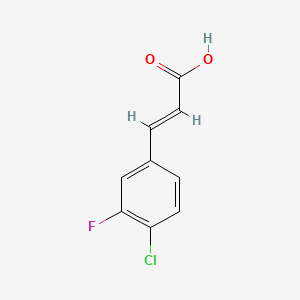

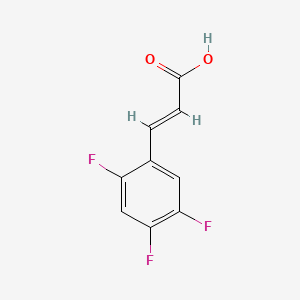

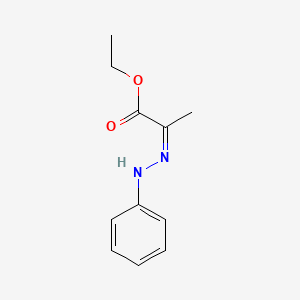

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)